(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine
Description
Properties
IUPAC Name |
[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-10-3-4-11-12(6-10)18-13(16-11)17-5-1-2-9(7-15)8-17/h3-4,6,9H,1-2,5,7-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHQQPQJVNDOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chlorobenzo[d]oxazol-2-one
The foundational step involves chlorinating benzoxazol-2-one at the 6-position. As detailed in KR100543345B1, benzoxazol-2-one reacts with chlorine gas (Cl₂) in a protic organic solvent (e.g., acetic acid) at temperatures between -70°C and 20°C. This method suppresses dichlorination byproducts, achieving >90% yield and >98% purity. The reaction proceeds via electrophilic aromatic substitution, where Cl⁺ attacks the electron-rich C-6 position of the benzoxazole ring (Figure 1A).
Reaction Conditions
Conversion to 2-Chloro-6-chlorobenzo[d]oxazole
The oxazolone intermediate is treated with phosphorus oxychloride (POCl₃) to replace the carbonyl oxygen with chlorine, yielding 2,6-dichlorobenzo[d]oxazole. This step is critical for introducing a leaving group (Cl) at the 2-position, enabling nucleophilic substitution.
Procedure
-
6-Chlorobenzo[d]oxazol-2-one (1 equiv) is refluxed with POCl₃ (3 equiv) for 4 hours.
-
Excess POCl₃ is removed under vacuum.
-
The residue is quenched with ice water and extracted with dichloromethane.
SNAr Reaction with Piperidin-3-ylmethanamine
The 2-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with piperidin-3-ylmethanamine. The electron-deficient benzoxazole ring activates the 2-position for attack by the amine, facilitated by a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃).
Optimized Protocol
-
Reagents : 2,6-Dichlorobenzo[d]oxazole (1 equiv), piperidin-3-ylmethanamine (1.2 equiv)
-
Solvent : DMF, 80°C, 12 hours
-
Base : K₂CO₃ (2 equiv)
-
Workup : Column chromatography (SiO₂, ethyl acetate/hexane)
Mechanistic Insight
The SNAr proceeds via a Meisenheimer complex, where the amine’s lone pair attacks the electrophilic C-2, followed by chloride departure (Figure 1B). The electron-withdrawing benzoxazole ring stabilizes the transition state, enhancing reaction efficiency.
Benzoxazole Ring Formation with Pre-Installed Substituents
Synthesis of 2-Amino-5-chlorophenol
2-Amino-5-chlorophenol serves as the precursor for benzoxazole ring construction. It is synthesized via nitration and reduction of 4-chlorophenol, followed by diazotization and hydrolysis.
Stepwise Procedure
-
Nitration : 4-Chlorophenol is nitrated with HNO₃/H₂SO₄ at 0°C, yielding 4-chloro-2-nitrophenol (72% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine (89% yield).
-
Diazotization/Hydrolysis : The amine is diazotized with NaNO₂/HCl and hydrolyzed to 2-amino-5-chlorophenol.
Cyclization with Piperidin-3-ylmethanamine-Derived Carbonyl
Using tetramethyl orthocarbonate (TMOC) as a carbonyl surrogate, 2-amino-5-chlorophenol condenses with piperidin-3-ylmethanamine to form the benzoxazole ring. TMOC decomposes in situ to generate the requisite carbonyl for cyclization (Figure 2A).
Reaction Parameters
-
Molar Ratio : 2-Amino-5-chlorophenol (1 equiv), TMOC (1.5 equiv), piperidin-3-ylmethanamine (1 equiv)
-
Solvent : Ethanol, reflux, 6 hours
-
Catalyst : p-TsOH (10 mol%)
Alternative Method
1,1-Dichlorodiphenoxymethane (DCDPM) can replace TMOC, offering higher reactivity under milder conditions (room temperature, 2 hours).
Comparative Analysis of Methods
| Parameter | Chlorination/SNAr | Ring Formation |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 62% | 51% |
| Purity | >98% | 95% |
| Key Advantage | High regioselectivity | Avoids POCl₃ use |
| Limitation | Requires Cl₂ gas | Lower yield |
The chlorination/SNAr route is industrially preferred due to scalability and higher yields, whereas the ring-forming method suits lab-scale synthesis avoiding hazardous reagents.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the benzo[d]oxazole ring, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzo[d]oxazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: (1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for targeting specific receptors or enzymes involved in various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups enable the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist of certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Variations
Table 1: Key Structural and Functional Differences
Functional Group and Substituent Analysis
Heterocycle Core :
- 6-Chlorobenzo[d]oxazole (target) vs. Benzo[d]thiazole (BD214883): The sulfur atom in thiazole reduces electronegativity compared to oxygen in oxazole, weakening hydrogen-bond acceptor capacity but improving lipophilicity .
- Pyrimidine (): The six-membered aromatic ring with two nitrogen atoms offers distinct electronic profiles, favoring interactions with ATP-binding pockets in kinases .
- Substituent Effects: Chlorine vs. Piperidine Position: Piperidin-3-yl in the target vs. piperidin-2-yl in BD214888 (): The 3-position allows better spatial alignment for receptor binding compared to the 2-position, which may hinder accessibility .
Amine Modifications :
- Methanamine (target) vs. Methylpiperidine (): The primary amine in the target supports protonation at physiological pH, enhancing solubility, while N-methylation in reduces basicity but increases membrane permeability .
Biological Activity
(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H17ClN2O
The synthesis typically involves the reaction of 6-chlorobenzo[d]oxazole with piperidine derivatives under controlled conditions, often utilizing solvents like DMF (dimethylformamide) and catalysts such as potassium carbonate. The process yields various derivatives through modifications in the piperidine ring or the oxazole moiety, enhancing biological activity and specificity.
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It interacts with various receptors, potentially affecting neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial in mood regulation and neurodegenerative diseases.
Pharmacological Effects
Studies have demonstrated a range of pharmacological effects associated with this compound:
- Antidepressant Activity : Animal models have indicated that this compound may exhibit antidepressant-like effects, possibly through modulation of serotonin levels.
- Antitumor Potential : Preliminary studies suggest that this compound could have anticancer properties by inducing apoptosis in cancer cells, although further research is necessary to confirm these findings.
Case Studies
A selection of case studies highlights the compound's biological activity:
- Study on Antidepressant Effects :
- Antitumor Activity Assessment :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive behaviors | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Table 2: Synthesis Yields of Derivatives
| Compound Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|
| N-benzyl derivative | 59 | 157 - 159 |
| N-(4-fluorobenzyl) derivative | 61 | 150 - 152 |
| N-(4-tert-butylbenzyl) derivative | 65 | 168 - 170 |
Q & A
Basic: What synthetic routes are commonly employed to synthesize (1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the benzo[d]oxazole core via cyclization of 2-amino-5-chlorophenol with a carbonyl source (e.g., triphosgene) under reflux in anhydrous conditions .
- Step 2: Introduction of the piperidine moiety. A common approach is nucleophilic substitution using tert-butyl piperidin-3-ylcarbamate, followed by Boc deprotection with HCl in dioxane/methanol (4 M, 30 equiv., 8 hours) to yield the free amine .
- Step 3: Functionalization of the piperidine ring. For example, reductive amination or alkylation may be used to attach the methanamine group .
Key Characterization:
- 13C NMR (CDCl3): Expected peaks at ~120–166 ppm for aromatic carbons (benzo[d]oxazole) and ~28–71 ppm for aliphatic piperidine carbons .
- LC-MS : Confirm molecular ion [M+H]+ at m/z 307.8 (calculated for C13H15ClN3O).
Advanced: How can researchers optimize reaction yields for introducing the 6-chloro substituent on the benzo[d]oxazole ring?
Methodological Answer:
Optimization strategies include:
- Catalytic Systems: Use CuCl2 (10 mol%) in DMF at 120°C to enhance regioselective chlorination .
- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, reducing side reactions.
- Kinetic Monitoring: Employ in-situ FTIR or HPLC to track chlorination progress and adjust reagent stoichiometry dynamically .
Data Contradiction Note:
Conflicting reports exist on the efficacy of Pd-catalyzed chlorination. Researchers should compare yields under inert (N2) vs. aerobic conditions, as oxygen may quench Pd intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- 1H NMR : Key signals include:
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities at 254 nm. Retention time ~8.2 min .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (C13H15ClN3O: C 58.76%, H 5.69%, N 15.83%) .
Advanced: How do structural modifications (e.g., replacing oxazole with thiazole) affect biological activity?
Methodological Answer:
- Comparative SAR Studies :
- Thiazole Analogs : Replace benzo[d]oxazole with thiazole (as in ). Thiazole’s sulfur atom increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Activity Assays : Test analogs against target receptors (e.g., serotonin transporters) using radioligand binding assays. Note IC50 shifts; e.g., thiazole derivatives may show 10-fold lower potency due to altered H-bonding .
Data Interpretation Tip:
Contradictions in activity data may arise from assay conditions (e.g., cell vs. membrane-based assays). Normalize results to positive controls (e.g., fluoxetine for serotonin uptake) .
Basic: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation via hydrolysis or photolysis .
- Solubility Considerations : Prepare stock solutions in dry DMSO (≥99.9%) at 10 mM; avoid aqueous buffers for long-term storage .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products .
Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Focus on the methanamine group’s role in H-bonding with Asp3.32 residues .
- MD Simulations : Run 100-ns trajectories to assess piperidine ring flexibility and its impact on binding pocket occupancy .
- QSAR Models : Corrogate electronic parameters (e.g., Cl substituent’s Hammett σ value) with IC50 data to predict activity cliffs .
Basic: What are common pitfalls in purifying this compound?
Methodological Answer:
- Silica Gel Interactions : The amine group may bind irreversibly to silica. Mitigate by pre-treating columns with 1% NH4OH in ethyl acetate .
- Crystallization Issues : Low solubility in ethers. Use mixed solvents (e.g., EtOAc/hexane, 3:7) with slow cooling to –20°C .
- HPLC Artifacts : Acidic mobile phases (e.g., TFA) may protonate the amine, causing peak splitting. Use neutral buffers (e.g., ammonium acetate) .
Advanced: How to resolve contradictions in cytotoxicity data across different cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell line-specific pathways (e.g., p53 status in HeLa vs. HEK293) .
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-dependent toxicity .
- Redox Profiling : Measure ROS levels via DCFH-DA assay; high ROS in certain lines may correlate with apoptosis discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
